
N,N-Diethylnonanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylnonanimidamide: is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnonanimidamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.
化学反応の分析
Types of Reactions: N,N-Diethylnonanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N-Diethylnonanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in drug development and formulation.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N,N-Diethylnonanimidamide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
- N,N-Dimethylnonanimidamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison: N,N-Diethylnonanimidamide is unique due to its longer carbon chain compared to similar compounds like N,N-Diethylacetamide and N,N-Diethylformamide. This structural difference can influence its physical properties, reactivity, and potential applications. For example, the longer carbon chain may result in higher boiling points and different solubility characteristics.
特性
CAS番号 |
66042-23-7 |
|---|---|
分子式 |
C13H28N2 |
分子量 |
212.37 g/mol |
IUPAC名 |
N,N-diethylnonanimidamide |
InChI |
InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3 |
InChIキー |
KLWQBRUZCCZSTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=N)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
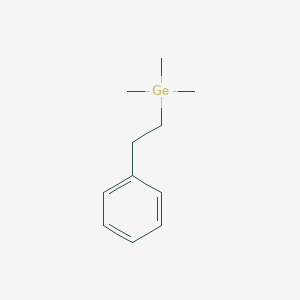
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
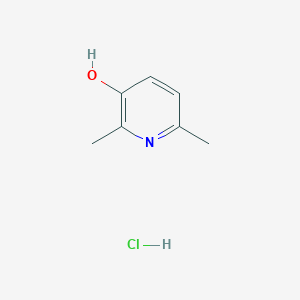
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)

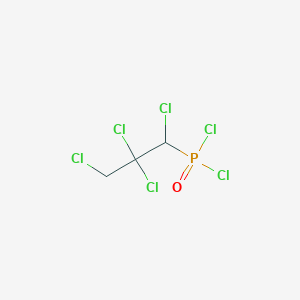

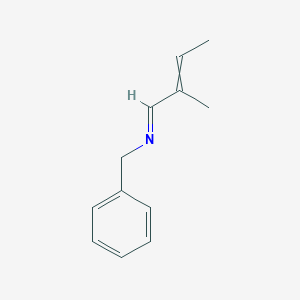
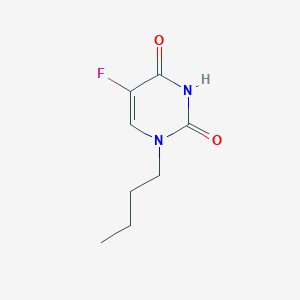
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
